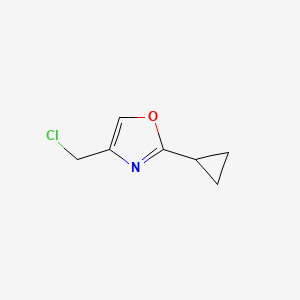![molecular formula C11H14N4 B1466929 2-(3-环丙基-3H-咪唑并[4,5-b]吡啶-2-基)乙胺 CAS No. 1368615-29-5](/img/structure/B1466929.png)
2-(3-环丙基-3H-咪唑并[4,5-b]吡啶-2-基)乙胺
描述
The compound “2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine” belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[4,5-b]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
科学研究应用
合成和化学性质
- 串联胺化/环异构化:刘、邓、雷和林(2011 年)的一项研究探索了通过 2-氨基吡啶与芳基炔丙醇直接胺化,然后进行分子内环异构化,合成咪唑并[1,2-a]吡啶的串联路线,得到各种咪唑并[1,2-a]吡啶,产率中等到好 (Liu, Deng, Lei, & Lin, 2011)。
- 衍生物合成:Ghorbani-Vaghei 和 Amiri(2014 年)在无溶剂条件下合成了 N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物,产率很高。这项研究突出了咪唑并[1,2-a]吡啶结构在衍生物合成中的多功能性 (Ghorbani‐Vaghei & Amiri, 2014)。
在生物学研究中的潜在应用
- 抗菌筛选:Desai 等人(2012 年)对一系列咪唑并[1,2-a]吡啶衍生物进行了抗菌筛选,发现一些衍生物,特别是带有卤素基团的衍生物,对各种细菌和真菌菌株表现出有效的活性 (Desai et al., 2012)。
- 发光化合物的合成:Veltri 等人(2020 年)提出了一种多组分催化方法来合成稠合咪唑双环乙酸酯,证明了咪唑并[1,2-a]吡啶衍生物在开发具有发光性质的生物活性原理中的潜力 (Veltri et al., 2020)。
新型合成方法的开发
- 多组分合成方法:Wu 等人(2010 年)的研究开发了一种多组分方案来合成多取代的 2-(吡啶-2-基)咪唑,突出了使用咪唑并[1,2-a]吡啶作为构建模块创建不同结构的潜力 (Wu et al., 2010)。
- 催化和新型反应途径:Cao 等人(2014 年)开发了一种新型的无过渡金属三组分反应来构建咪唑并[1,2-a]吡啶,为形成 C-N、C-O 和 C-S 键提供了一种简便的方法 (Cao et al., 2014)。
作用机制
Target of Action
Compounds with a similar imidazo[4,5-b]pyridine structure have been found to interact with various targets, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Similar compounds have been shown to act as positive allosteric modulators of gaba a receptors . This suggests that 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . Therefore, it’s plausible that 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine may affect similar pathways.
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation , suggesting that 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine might have similar effects.
生化分析
Biochemical Properties
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction between 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and activity .
Cellular Effects
The effects of 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes within the cell.
Dosage Effects in Animal Models
The effects of 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular signaling pathways . At higher doses, 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular function. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . Additionally, 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can influence metabolic flux by modulating the activity of key metabolic enzymes. This can result in changes in metabolite levels and overall metabolic activity within the cell.
属性
IUPAC Name |
2-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-5-10-14-9-2-1-7-13-11(9)15(10)8-3-4-8/h1-2,7-8H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPOGXBLLGYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)

![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)





![1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1466863.png)
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)



